molecular formula C4H3BrClNO4S3 B8375181 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide

4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide

Cat. No.: B8375181
M. Wt: 340.6 g/mol
InChI Key: WXFMXGYGMHPMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H2BrClO4S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide typically involves the bromination and chlorosulfonation of thiophene derivatives. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process involves:

    Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Chlorosulfonation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.

    4-Bromo-5-chlorosulfonylthiophene-2-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.

Uniqueness

4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its sulfonamide group also makes it a valuable intermediate for the synthesis of biologically active compounds.

Properties

Molecular Formula

C4H3BrClNO4S3

Molecular Weight

340.6 g/mol

IUPAC Name

3-bromo-5-sulfamoylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C4H3BrClNO4S3/c5-2-1-3(14(7,10)11)12-4(2)13(6,8)9/h1H,(H2,7,10,11)

InChI Key

WXFMXGYGMHPMGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)Cl)S(=O)(=O)N

Origin of Product

United States

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